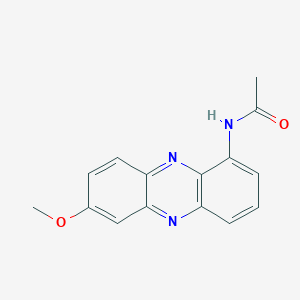
N-(7-Methoxy-1-phenazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Methoxy-1-phenazinyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPA is a derivative of phenazine, a heterocyclic compound that has been extensively studied for its biological properties.
科学的研究の応用
MPA has been studied for its potential applications in various fields. In the field of medicine, MPA has been investigated for its anti-cancer properties. Studies have shown that MPA can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPA has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.
In the field of materials science, MPA has been investigated for its potential use as a redox-active material in batteries and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis. MPA has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
生化学的および生理学的効果
Studies have shown that MPA can induce oxidative stress and apoptosis in cancer cells. MPA has also been shown to inhibit the growth of bacteria and fungi. In addition, MPA has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using MPA in lab experiments include its high purity and yield, its potential applications in various fields, and its ability to induce oxidative stress and apoptosis in cancer cells. The limitations of using MPA in lab experiments include the need for specialized equipment and expertise, as well as the potential toxicity of MPA.
将来の方向性
There are several future directions for research on MPA. In the field of medicine, further studies are needed to determine the efficacy of MPA as a cancer therapy and its potential side effects. In the field of materials science, further studies are needed to optimize the use of MPA as a redox-active material in batteries and as a catalyst in various chemical reactions. Additionally, further studies are needed to elucidate the mechanism of action of MPA and its potential applications in other fields.
合成法
The synthesis of MPA involves the reaction of phenazine-1-carboxylic acid with methanol and acetic anhydride. The resulting compound is then treated with ammonia to obtain MPA. This method has been optimized to achieve high yields and purity of MPA.
特性
CAS番号 |
18450-07-2 |
|---|---|
製品名 |
N-(7-Methoxy-1-phenazinyl)acetamide |
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC名 |
N-(7-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19) |
InChIキー |
KLWFNRUBVILQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
正規SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
同義語 |
N-(7-Methoxy-1-phenazinyl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



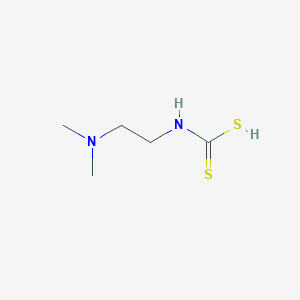
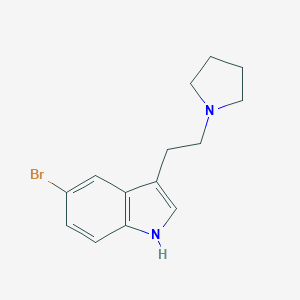
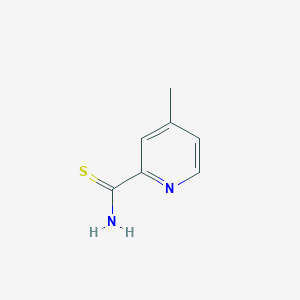
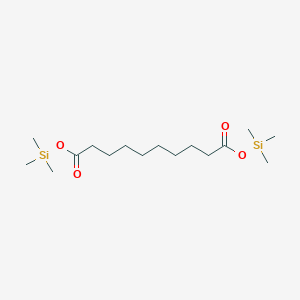
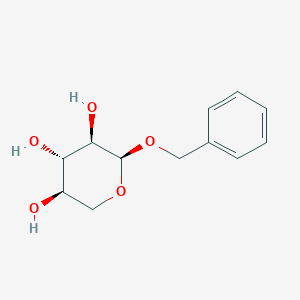
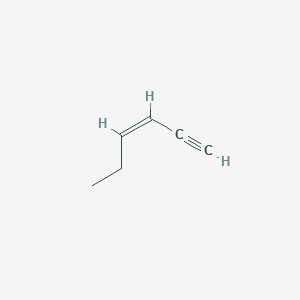
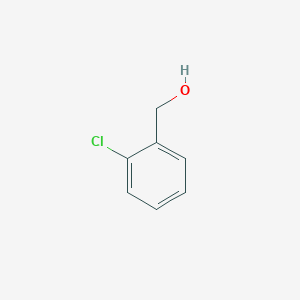
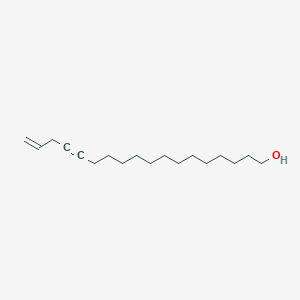
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
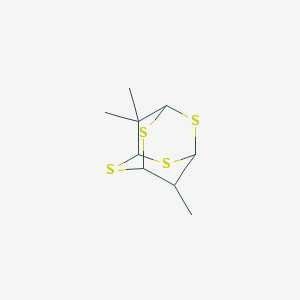
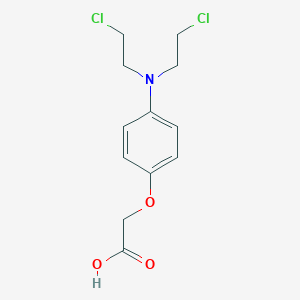
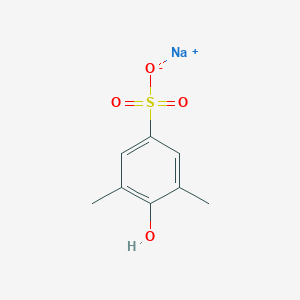
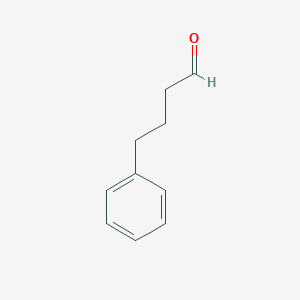
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)